Bequinostatin A

Description

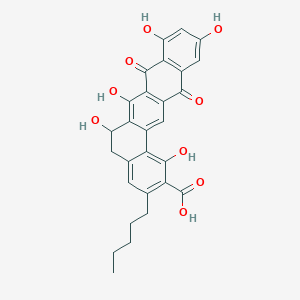

Structure

2D Structure

3D Structure

Properties

CAS No. |

151013-37-5 |

|---|---|

Molecular Formula |

C28H24O9 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |

InChI Key |

RKXRXHADKSOULC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

Synonyms |

5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin A |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Bequinostatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bequinostatin A, a benzo[a]naphthacenequinone natural product isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of human pi class glutathione S-transferase (GSTP1).[1] GSTP1 is a critical enzyme in cellular detoxification and a key regulator of intracellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Its overexpression is frequently associated with cancer development and multidrug resistance, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the downstream signaling consequences of its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Glutathione S-Transferase P1 (GSTP1)

The primary molecular target of this compound is the human pi class glutathione S-transferase (GSTP1).[1] GSTP1 is a phase II detoxification enzyme that catalyzes the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, thereby neutralizing their reactivity and facilitating their excretion.

While the precise kinetic mechanism of GSTP1 inhibition by this compound has not been definitively elucidated in publicly available literature, inhibition of GST enzymes can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with either glutathione or the electrophilic substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

A related compound isolated from the same organism, Benastatin A, was found to be a competitive inhibitor of GST with respect to the substrate 3,4-dichloronitrobenzene and a non-competitive inhibitor with respect to glutathione.[2] This suggests that the inhibitory mechanism of this compound may also be complex. Further kinetic studies are required to fully characterize the nature of its interaction with GSTP1.

Quantitative Data

The inhibitory potency of this compound against human GSTP1 has been reported with some variation in the literature. The available data is summarized in the table below.

| Parameter | Value | Molar Concentration (M) | Source |

| IC50 | 0.6 µg/mL | 1.19 x 10⁻⁶ M | Cayman Chemical |

| IC50 | 4.6 µg/mL | 9.12 x 10⁻⁶ M | Funakoshi Co., Ltd.[3] |

Molecular Weight of this compound = 504.5 g/mol

Impact on Cellular Signaling Pathways

Inhibition of GSTP1 by this compound extends beyond detoxification, impacting critical cellular signaling pathways. GSTP1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade that governs cellular responses to stress, proliferation, and apoptosis.

Under homeostatic conditions, GSTP1 directly binds to JNK, sequestering it and preventing its activation. Upon exposure to cellular stressors such as oxidative stress, the GSTP1-JNK complex dissociates, leading to the activation of JNK and the subsequent initiation of downstream signaling events that can promote apoptosis. By inhibiting GSTP1, this compound is hypothesized to disrupt the GSTP1-JNK interaction, leading to the activation of the JNK pathway and promoting apoptosis in cells where this pathway is operative, such as cancer cells.

Experimental Protocols

In Vitro GSTP1 Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of this compound against human GSTP1. The assay is based on the GSTP1-catalyzed conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Recombinant human GSTP1 enzyme

-

This compound

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

DMSO (for dissolving this compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a 100 mM solution of GSH in potassium phosphate buffer.

-

Prepare a 100 mM solution of CDNB in ethanol.

-

Dilute the recombinant human GSTP1 in potassium phosphate buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Potassium phosphate buffer

-

GSH solution (final concentration typically 1-5 mM)

-

This compound solution at various concentrations (or DMSO for control)

-

GSTP1 enzyme solution

-

-

Incubate the plate at room temperature for 10 minutes to allow for the inhibitor to interact with the enzyme.

-

-

Initiate Reaction and Measure Absorbance:

-

Initiate the reaction by adding CDNB solution to each well (final concentration typically 1-2 mM).

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the GSTP1 activity.

-

Determination of Kinetic Mechanism of Inhibition

To elucidate the precise mechanism of GSTP1 inhibition by this compound, kinetic studies should be performed by varying the concentrations of both the substrates (GSH and CDNB) and the inhibitor.

Procedure:

-

Perform the GSTP1 inhibition assay as described above.

-

In separate experiments, keep the concentration of one substrate (e.g., GSH) constant and well above its Michaelis constant (Km), while varying the concentration of the other substrate (e.g., CDNB) across a range of concentrations.

-

Repeat this for several different fixed concentrations of this compound.

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

-

Analyze the changes in the apparent Km and Vmax of the enzyme in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Conclusion

This compound is a promising natural product that exhibits significant inhibitory activity against human GSTP1. Its ability to target this key enzyme suggests potential therapeutic applications, particularly in oncology, where GSTP1 overexpression is a common mechanism of drug resistance. The primary downstream effect of this compound is likely the induction of apoptosis through the derepression of the JNK signaling pathway. Further research is warranted to fully characterize its kinetic mechanism of inhibition and to evaluate its efficacy and safety in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel GSTP1 inhibitors.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase inhibitor | this compound | フナコシ [funakoshi.co.jp]

Preliminary studies on Bequinostatin A cytotoxicity

An In-depth Technical Guide on the Preliminary Cytotoxicity of Belinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This alteration in protein acetylation modulates gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the cytotoxicity of Belinostat, with a focus on its effects on various cancer cell lines, the signaling pathways it modulates, and detailed experimental protocols.

Data Presentation: Cytotoxicity of Belinostat

The cytotoxic effects of Belinostat have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following tables summarize the reported IC50 values for Belinostat in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.2 - 0.66 |

| HCT116 | Colon Cancer | 0.2 - 0.66 |

| HT29 | Colon Cancer | 0.2 - 0.66 |

| WIL | B-cell Lymphoma | 0.2 - 0.66 |

| CALU-3 | Lung Cancer | 0.2 - 0.66 |

| MCF-7 | Breast Cancer | 0.2 - 0.66 |

| PC3 | Prostate Cancer | 0.2 - 0.66 |

| HS852 | Melanoma | 0.2 - 0.66 |

| 5637 | Bladder Cancer | 1.0 |

| T24 | Bladder Cancer | 3.5 |

| J82 | Bladder Cancer | 6.0 |

| RT4 | Bladder Cancer | 10.0 |

| Prostate Cancer Lines | Prostate Cancer | 0.5 - 2.5 |

| Jurkat | T-cell Leukemia | Not specified |

| Hut-78 | Cutaneous T-cell Lymphoma | Not specified |

| Ramos | Burkitt's Lymphoma | Not specified |

| LN-229 | Glioblastoma | Not specified |

| LN-18 | Glioblastoma | Not specified |

Table 1: IC50 Values of Belinostat in Various Cancer Cell Lines. This table summarizes the concentration of Belinostat required to inhibit the growth of various cancer cell lines by 50%.

Induction of Apoptosis

Belinostat has been shown to induce programmed cell death (apoptosis) in cancer cells. The following table presents quantitative data on the percentage of apoptotic cells after treatment with Belinostat.

| Cell Line | Belinostat Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells |

| LN-229 | 2 | 48 | 70% |

| LN-18 | 2 | 48 | 28% |

Table 2: Belinostat-Induced Apoptosis in Glioblastoma Cell Lines.[1] This table shows the percentage of apoptotic cells in two glioblastoma cell lines after treatment with Belinostat.

Cell Cycle Arrest

A key mechanism of Belinostat's antitumor activity is the induction of cell cycle arrest, preventing cancer cells from proliferating. The data below illustrates the effect of Belinostat on the cell cycle distribution of the 5637 bladder cancer cell line.

| Cell Cycle Phase | Control (%) | Belinostat (5 µM) (%) |

| G0/G1 | 55.8 | 70.1 |

| S | 32.5 | 15.2 |

| G2/M | 11.7 | 14.7 |

Table 3: Effect of Belinostat on Cell Cycle Distribution in 5637 Bladder Cancer Cells.[2] This table presents the percentage of cells in each phase of the cell cycle with and without Belinostat treatment, as determined by flow cytometry.[2]

Signaling Pathways Modulated by Belinostat

Preliminary studies have identified that Belinostat exerts its cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

Belinostat has been shown to inactivate the Wnt/β-catenin signaling pathway in breast cancer cells.[3] This pathway is crucial for cell proliferation, and its inhibition contributes to the anti-cancer effects of Belinostat.

Caption: Inactivation of Wnt/β-catenin pathway by Belinostat.

PKC Signaling Pathway and Apoptosis Induction

Belinostat has also been found to promote apoptosis by activating the Protein Kinase C (PKC) pathway in breast cancer cells.[3] This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Caption: Belinostat-induced apoptosis via the PKC signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments used to assess the cytotoxicity of Belinostat.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]

-

Treatment: The following day, treat the cells with various concentrations of Belinostat (e.g., 0.25, 0.5, 1, 3, 5, 15, and 25 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of proteins involved in the signaling pathways affected by Belinostat.

Caption: General Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of Belinostat for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-catenin, PKCδ, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST for 10 minutes each.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

Conclusion

The preliminary in vitro studies on Belinostat demonstrate its potent cytotoxic effects against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest is mediated, at least in part, through the modulation of the Wnt/β-catenin and PKC signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Belinostat and for the development of novel anti-cancer strategies. Further investigations are warranted to elucidate the complete molecular mechanisms of Belinostat and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. bio-rad.com [bio-rad.com]

Bequinostatin A Biosynthesis Pathway in Streptomyces: An Uncharted Territory in Natural Product Synthesis

Despite the known production of the glutathione S-transferase inhibitor bequinostatin A by Streptomyces sp. MI384-DF12, a comprehensive search of the scientific literature reveals a significant gap in our understanding of its biosynthesis. To date, the biosynthetic gene cluster, the enzymatic machinery, and the specific metabolic intermediates involved in the formation of this complex benzo[a]naphthacenequinone have not been elucidated.

Bequinostatins, including this compound, were first isolated from the culture broth of Streptomyces sp. MI384-DF12.[1] Their chemical structures have been determined, revealing a pentacyclic aromatic core.[1] However, beyond this initial discovery and characterization, the genetic and biochemical foundations of this compound's assembly remain largely unexplored.

Extensive searches for published research detailing the this compound biosynthetic pathway, including its gene cluster, the characterization of its polyketide synthase, and other key enzymes, have not yielded specific results. While there is a wealth of information on the biosynthesis of other secondary metabolites in Streptomyces, including various polyketides and non-ribosomal peptides, this knowledge cannot be directly extrapolated to the bequinostatin pathway without dedicated experimental investigation.

The process of elucidating a natural product's biosynthetic pathway is a complex endeavor that typically involves several key stages, none of which appear to have been publicly documented for this compound:

-

Genome Sequencing and Bioinformatic Analysis: The first step would involve sequencing the genome of Streptomyces sp. MI384-DF12 to identify the putative bequinostatin biosynthetic gene cluster (BGC). Bioinformatic tools are then used to predict the functions of the genes within the cluster.

-

Gene Inactivation and Heterologous Expression: To confirm the role of the identified BGC, targeted gene knockouts would be performed in the native producer. The resulting mutants would be analyzed for their inability to produce this compound. Conversely, the entire BGC could be expressed in a heterologous host to see if it confers the ability to produce the compound.

-

Biochemical Characterization of Enzymes: The individual enzymes encoded by the BGC would be expressed and purified. Their specific functions, substrate specificities, and reaction mechanisms would then be characterized in vitro to piece together the step-by-step assembly of the this compound molecule.

-

Precursor Feeding Studies: Labeled precursors would be fed to the producing organism to trace their incorporation into the final structure of this compound, providing further evidence for the proposed pathway.

The absence of any such studies in the available scientific literature indicates that the this compound biosynthesis pathway remains an uncharacterized and open area for future research. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The novel enzymatic steps and regulatory mechanisms that are likely involved in the formation of bequinostatin's unique chemical scaffold could provide new tools for synthetic biology and the engineered production of novel bioactive compounds.

Until such research is conducted and published, a detailed technical guide on the core of the this compound biosynthesis pathway in Streptomyces cannot be provided. The scientific community awaits the exploration of this intriguing biosynthetic puzzle.

References

Bequinostatin A Analogues: A Technical Guide to their Biological Activity as Glutathione S-Transferase Pi 1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bequinostatins are a family of benzo[a]naphthacenequinone natural products isolated from Streptomyces sp. MI384-DF12. Bequinostatin A and its analogues have emerged as significant inhibitors of human pi-class glutathione S-transferase (GSTP1), an enzyme frequently overexpressed in cancer cells and implicated in multidrug resistance. This technical guide provides a comprehensive overview of the known this compound analogues, their biological activity, mechanism of action, and the experimental protocols relevant to their study. The inhibition of GSTP1 by Bequinostatins disrupts cellular detoxification pathways and modulates critical signaling cascades, notably the c-Jun N-terminal kinase (JNK) pathway, presenting a promising avenue for anticancer therapeutic development.

Introduction to Bequinostatins

Mechanism of Action: GSTP1 Inhibition

The primary molecular target of this compound and its analogues is the human pi-class glutathione S-transferase (GSTP1). GSTP1 is a phase II detoxification enzyme that plays a crucial role in cellular defense by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easily excretable.[3]

In many cancer types, GSTP1 is significantly overexpressed, which contributes to the development of multidrug resistance by detoxifying chemotherapeutic agents.[4] Beyond its catalytic role, GSTP1 also functions as a negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathway through a direct protein-protein interaction with c-Jun N-terminal kinase (JNK).[4][5]

Under normal, unstressed conditions, GSTP1 binds to JNK, sequestering it and inhibiting its kinase activity. This prevents the downstream phosphorylation of transcription factors like c-Jun, thereby suppressing the apoptotic signaling cascade.[4][5] By inhibiting GSTP1, Bequinostatins can disrupt this interaction, leading to the release and activation of JNK. Activated JNK can then phosphorylate its targets, initiating a signaling cascade that can ultimately lead to apoptosis in cancer cells.

Biological Activity of Bequinostatin Analogues

The biological activity of Bequinostatins is primarily assessed by their ability to inhibit the enzymatic activity of GSTP1. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. Currently, quantitative data is publicly available for this compound.

| Compound | Structure | Target | IC50 | Notes |

| This compound | 5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo[a]naphthacene-2-carboxylic acid | Human GSTπ | 4.6 µg/mL | Exhibits no toxicity in mice at 100 mg/kg (intraperitoneal injection).[2] |

| Bequinostatin B | 2-decarboxythis compound | Human GSTπ | Data not publicly available | - |

| Bequinostatin C | Data not publicly available | Human GSTπ | Data not publicly available | This compound is known to convert to Bequinostatin C in solution.[2] |

| Bequinostatin D | Data not publicly available | Human GSTπ | Data not publicly available | - |

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds like Bequinostatins against GSTP1. The assay is based on the GST-catalyzed reaction between glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing the reaction rate to be monitored.

Materials:

-

Recombinant human GSTP1 enzyme

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM stock in buffer)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)

-

Bequinostatin analogues (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

Prepare Reagent Mix: For each reaction well, prepare a mix containing assay buffer, a final concentration of 1 mM GSH, and 1 mM CDNB. Note: Prepare this mix fresh and protect from light.

-

Enzyme Preparation: Dilute the stock GSTP1 enzyme in assay buffer to the desired working concentration (e.g., 20-50 nM).

-

Inhibitor Preparation: Prepare serial dilutions of the Bequinostatin analogues in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add assay buffer and the inhibitor at the corresponding concentration.

-

Control Wells (No Inhibitor): Add assay buffer, GSTP1 solution, and the solvent vehicle.

-

Test Wells: Add assay buffer, GSTP1 solution, and the desired concentration of the Bequinostatin analogue.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the Reagent Mix (containing GSH and CDNB) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for a set period (e.g., 10 minutes).

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.

-

Conclusion and Future Directions

This compound and its known analogues represent a promising class of natural product inhibitors of GSTP1. Their ability to target an enzyme implicated in cancer drug resistance and to modulate the JNK apoptotic pathway underscores their potential for further investigation in oncology drug development. Key areas for future research include the total synthesis of Bequinostatins to enable the generation of a wider array of analogues for extensive structure-activity relationship (SAR) studies. Elucidating the precise structures of Bequinostatins C and D and their corresponding biological activities will be critical. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant cancer models. The development of potent and selective Bequinostatin-based GSTP1 inhibitors could offer a novel strategy to overcome chemotherapy resistance and induce apoptosis in cancer cells.

References

- 1. Bequinostatins A and B new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]

Bequinostatin A in Early-Stage Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bequinostatin A, a benzo[a]naphthacenequinone metabolite isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of human pi class glutathione S-transferase (GSTπ).[1] GSTπ is an enzyme frequently overexpressed in cancerous tissues and is implicated in detoxification pathways that contribute to chemotherapy resistance. This technical guide provides a comprehensive overview of the early-stage research on this compound in the context of cancer models, summarizing the available quantitative data, detailing its known mechanism of action, and outlining the experimental methodologies that can be inferred from existing literature. While research is in its nascent stages, the inhibitory action of this compound on a key enzyme in oncology presents a rationale for further investigation into its therapeutic potential.

Quantitative Data Summary

The publicly available quantitative data for this compound is currently limited. The primary reported activity is its inhibition of GSTπ.

Table 1: In Vitro and In Vivo Data for this compound

| Parameter | Value | Species/System | Notes |

| IC50 (GSTπ Inhibition) | 4.6 µg/mL | Human | Inhibitory activity against human pi class glutathione S-transferase.[1] |

| In Vivo Toxicity | No toxicity observed | Mice | Intraperitoneal injection at a dose of 100 mg/kg.[1] |

Note: There is a lack of publicly available data on the IC50 values of this compound against specific cancer cell lines.

Mechanism of Action: Inhibition of Glutathione S-Transferase π (GSTπ)

The principal established mechanism of action for this compound is the inhibition of human pi class glutathione S-transferase (GSTπ).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[2][3] In the context of cancer, the overexpression of GSTπ is a frequent observation and is associated with resistance to various chemotherapeutic agents.[4]

By inhibiting GSTπ, this compound can potentially disrupt the detoxification processes within cancer cells, leading to an accumulation of toxic substances and rendering the cells more susceptible to oxidative stress and the cytotoxic effects of other anticancer drugs.[2][3] Furthermore, GSTπ is known to be involved in the regulation of signaling pathways that control cell proliferation and apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[4] Inhibition of GSTπ could, therefore, also modulate these pathways to induce cancer cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound through the inhibition of GSTπ and its downstream effects.

Experimental Protocols

Detailed experimental protocols for the early-stage research on this compound are not extensively published. However, based on the nature of the reported findings, the following methodologies are inferred to be central to its initial characterization.

GSTπ Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human GSTπ.

Materials:

-

Recombinant human GSTπ enzyme

-

This compound

-

1-chloro-2,4-dinitrobenzene (CDNB) as a substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, GSH, and CDNB to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant human GSTπ enzyme.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-DNB conjugate.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Toxicity Study

Objective: To assess the acute toxicity of this compound in a murine model.

Animal Model:

-

Species: Mouse (e.g., BALB/c)

-

Sex: Male or female

-

Age: 6-8 weeks

Procedure:

-

Acclimatize the mice to the laboratory conditions for at least one week.

-

Prepare a formulation of this compound suitable for intraperitoneal injection.

-

Administer a single dose of 100 mg/kg of this compound via intraperitoneal injection to a group of mice.

-

Administer the vehicle control to a separate group of mice.

-

Observe the mice for a specified period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and overall health.

-

At the end of the observation period, perform a gross necropsy to examine the major organs for any abnormalities.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Future Directions and Conclusion

The early-stage research on this compound has established its potent inhibitory activity against GSTπ and a favorable preliminary in vivo toxicity profile.[1] However, to fully elucidate its potential as an anticancer agent, further research is imperative. Key areas for future investigation include:

-

Screening against a panel of cancer cell lines: Determining the IC50 values for cell viability and proliferation in various cancer cell lines, particularly those with high GSTπ expression, is a critical next step.

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical cancer models, such as xenograft and patient-derived xenograft (PDX) models, is necessary to establish its therapeutic potential.

-

Mechanism of action studies: Further investigation into the downstream effects of GSTπ inhibition by this compound, including its impact on specific signaling pathways and its potential to sensitize cancer cells to existing chemotherapies, is warranted.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Bequinostatin A GST Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a superfamily of phase II detoxification enzymes that play a crucial role in cellular defense against xenobiotics and oxidative stress. They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, rendering them more water-soluble and facilitating their excretion. Overexpression of certain GST isoforms, particularly GST Pi 1 (GSTP1), has been implicated in the development of resistance to various anticancer drugs. Therefore, the identification and characterization of GST inhibitors is a promising strategy for overcoming drug resistance and enhancing the efficacy of chemotherapy.

Bequinostatin A, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of human GSTP1.[1] This document provides a detailed protocol for performing a GST inhibition assay using this compound, enabling researchers to evaluate its inhibitory activity and characterize its kinetic properties.

Principle of the Assay

The GST activity is determined spectrophotometrically by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction, catalyzed by GST, results in the formation of a thioether product (GS-DNB) which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the GST activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| Human Recombinant GSTP1 | Sigma-Aldrich | SRP5328 | -80°C |

| This compound | Cayman Chemical | 151013-37-5 | -20°C |

| L-Glutathione reduced (GSH) | Sigma-Aldrich | G4251 | Room Temperature |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Sigma-Aldrich | C6396 | Room Temperature |

| Potassium Phosphate Monobasic | Sigma-Aldrich | P5655 | Room Temperature |

| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |

| Microplate reader | --- | --- | --- |

Experimental Protocols

Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 6.5):

-

Prepare a 100 mM solution of Potassium Phosphate Monobasic and a 100 mM solution of Potassium Phosphate Dibasic.

-

Mix the two solutions, titrating with the dibasic solution until the pH reaches 6.5.

-

Store at 4°C.

-

-

100 mM L-Glutathione reduced (GSH) Stock Solution:

-

Dissolve 30.73 mg of GSH in 1 mL of 100 mM Potassium Phosphate Buffer (pH 6.5).

-

Prepare fresh daily.

-

-

100 mM 1-Chloro-2,4-dinitrobenzene (CDNB) Stock Solution:

-

Dissolve 20.26 mg of CDNB in 1 mL of ethanol.

-

Store protected from light at 4°C.

-

-

Human Recombinant GSTP1 Enzyme Stock Solution:

-

Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 1 mg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 20 µg/mL) with 100 mM Potassium Phosphate Buffer (pH 6.5).

-

-

This compound Stock Solution:

-

This compound is soluble in DMSO, methanol, and pyridine.[1] It is insoluble in water.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. The molecular weight of this compound is 504.49 g/mol .[1]

-

Note on Stability: this compound can slowly convert to Bequinostatin C in solution. It is recommended to prepare fresh stock solutions and use them within a few days. Store the stock solution at -20°C.[1]

-

GST Inhibition Assay Procedure

The following protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.

-

Prepare the Assay Plate:

-

Blank (No Enzyme) Wells: Add 170 µL of 100 mM Potassium Phosphate Buffer (pH 6.5).

-

Control (No Inhibitor) Wells: Add 150 µL of 100 mM Potassium Phosphate Buffer (pH 6.5) and 20 µL of GSTP1 working solution.

-

Inhibitor Wells: Add 150 µL of 100 mM Potassium Phosphate Buffer (pH 6.5), 20 µL of GSTP1 working solution, and 10 µL of the desired concentration of this compound (prepare serial dilutions of the stock solution in DMSO). To maintain a consistent DMSO concentration across all wells, add 10 µL of DMSO to the control wells.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents.

-

Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Prepare a reaction mix containing GSH and CDNB. For each well, you will need 10 µL of 100 mM GSH and 10 µL of 100 mM CDNB. Prepare a master mix based on the number of wells.

-

Add 20 µL of the reaction mix to all wells (including blank, control, and inhibitor wells) to initiate the reaction. The final concentrations in a 200 µL reaction volume will be:

-

GSH: 5 mM

-

CDNB: 5 mM

-

GSTP1: 2 µg/mL (or as optimized)

-

This compound: Variable concentrations

-

-

-

Measure Absorbance:

-

Immediately place the plate in a microplate reader.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank (non-enzymatic) reaction from the rates of all other wells.

-

-

Calculate Percent Inhibition:

-

Calculate the percentage of GST inhibition for each concentration of this compound using the following formula:

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Quantitative Data

| Parameter | Value | Source |

| This compound | ||

| Molecular Weight | 504.49 g/mol | [1] |

| IC50 (human GSTP1) | 0.6 µg/mL (~1.19 µM) | [1] |

| IC50 (human GSTπ) | 4.6 µg/mL (~9.12 µM) | [1] |

| GST Assay Parameters | ||

| Substrate 1 (GSH) Concentration | 1-5 mM | General Protocol |

| Substrate 2 (CDNB) Concentration | 1-5 mM | General Protocol |

| Wavelength for Detection | 340 nm | General Protocol |

| Assay Buffer | 100 mM Potassium Phosphate, pH 6.5 | General Protocol |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the this compound GST inhibition assay.

Signaling Pathway: GST-Mediated Detoxification and Inhibition

Caption: Inhibition of GST-mediated detoxification by this compound.

Determination of Inhibition Mechanism (Optional)

To further characterize the inhibitory properties of this compound, its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing kinetic studies.

-

Vary Substrate Concentrations:

-

Perform the GST inhibition assay as described above, but with varying concentrations of one substrate (e.g., CDNB) while keeping the other substrate (GSH) at a constant, saturating concentration.

-

Repeat this for several fixed concentrations of this compound.

-

-

Data Analysis:

-

Generate Lineweaver-Burk plots (double reciprocal plots) of 1/rate versus 1/[Substrate] for each inhibitor concentration.

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance in blank wells | Spontaneous reaction of GSH and CDNB | Subtract the rate of the blank from all other wells. Ensure buffer pH is correct. |

| Low signal or no enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage conditions. |

| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |

| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes. Ensure thorough mixing. |

| Instability of this compound | Prepare fresh dilutions of the inhibitor for each experiment. | |

| Precipitate formation in wells | Low solubility of this compound at high concentrations | Ensure the final DMSO concentration is sufficient to maintain solubility and is consistent across all wells. |

References

Bequinostatin A: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bequinostatin A is a novel benzo[a]naphthacenequinone metabolite isolated from Streptomyces sp. MI384-DF12. It has been identified as a potent inhibitor of human pi class glutathione S-transferase (GSTP1). GSTP1 is an enzyme frequently overexpressed in various cancer cells, where it plays a crucial role in detoxification and drug resistance, contributing to chemotherapy failure. By inhibiting GSTP1, this compound presents a promising avenue for cancer research and therapeutic development, potentially sensitizing cancer cells to conventional chemotherapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Glutathione S-transferase P1 (GSTP1). GSTP1 is a key enzyme in the cellular detoxification process, catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic drugs. This conjugation renders the drugs more water-soluble and facilitates their excretion from the cell, thereby reducing their cytotoxic efficacy.

Inhibition of GSTP1 by this compound is expected to disrupt this detoxification process, leading to an intracellular accumulation of cytotoxic agents and reactive oxygen species (ROS). This can, in turn, activate cellular stress response pathways, such as the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways, ultimately leading to cell cycle arrest and apoptosis.[1]

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data. Researchers should use these values as a starting point for their own experimental designs and optimize them for their specific cell lines and experimental conditions.

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₂₄O₉ | |

| Molecular Weight | 504.49 g/mol | |

| IC₅₀ (GSTP1 inhibition) | 4.6 µg/mL (approximately 9.1 µM) | |

| Solubility | Soluble in DMSO and Methanol | |

| Stability in Solution | Stock solutions should be stored at 4°C or lower and used within a few days. This compound may slowly convert to Bequinostatin C in solution. |

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Control Groups: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used. Also, include an untreated control group.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the specific assay being performed.

Figure 2: General experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways (e.g., GSTP1, p-JNK, JNK, p-ERK, ERK).

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSTP1, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Immunoprecipitation (IP)

IP is used to isolate a specific protein and its binding partners from a cell lysate. This can be used to investigate the interaction of GSTP1 with other proteins.

Materials:

-

Cells treated with this compound

-

Non-denaturing lysis buffer

-

Primary antibody for the protein of interest (e.g., anti-GSTP1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Lyse the treated cells with a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Signaling Pathway Analysis

This compound, through its inhibition of GSTP1, is anticipated to modulate key signaling pathways involved in cell survival and apoptosis. The JNK and MEK/ERK pathways are of particular interest.

Figure 3: Potential signaling pathways modulated by this compound.

Investigating JNK Pathway Activation:

-

Use Western blotting to detect the phosphorylation of JNK (at Thr183/Tyr185) and its downstream target c-Jun (at Ser63/73). An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Investigating MEK/ERK Pathway Modulation:

-

Use Western blotting to assess the phosphorylation status of MEK1/2 (at Ser217/221) and ERK1/2 (at Thr202/Tyr204). The effect of GSTP1 inhibition on this pathway can be cell-type dependent and should be empirically determined.

Troubleshooting

-

Low Cytotoxicity: If this compound shows low cytotoxicity, consider increasing the concentration or incubation time. Also, ensure the compound is fully dissolved and stable in the culture medium. The efficacy of this compound may be enhanced when used in combination with a chemotherapeutic agent that is a substrate for GSTP1.

-

High Background in Western Blots: Optimize blocking conditions (e.g., increase blocking time, change blocking agent). Ensure adequate washing steps. Titrate primary and secondary antibody concentrations.

-

Non-specific Bands in Immunoprecipitation: Increase the stringency of the wash buffer. Pre-clear the lysate thoroughly. Use a high-quality, specific primary antibody.

Conclusion

This compound is a valuable tool for studying the role of GSTP1 in cancer biology and for exploring novel therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and meaningful results.

References

Bequinostatin A solubility in DMSO and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bequinostatin A is a potent inhibitor of Glutathione S-transferase P1 (GSTP1), a key enzyme involved in cellular detoxification and signaling pathways related to apoptosis and cell proliferation. Understanding its solubility and mechanism of action is critical for its application in research and drug development. This document provides detailed information on the solubility of this compound in various organic solvents and outlines protocols for its experimental determination. Furthermore, it elucidates the signaling pathway affected by this compound's inhibition of GSTP1.

Solubility of this compound

Accurate solubility data is fundamental for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies.

Qualitative Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

| Pyridine | Soluble[1] |

Protocol for Quantitative Solubility Determination: Shake-Flask Method

For researchers requiring precise solubility concentrations, the shake-flask method is a reliable approach to determine the equilibrium solubility of a compound.[2] This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent (e.g., DMSO).

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, analytical grade)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method

-

Analytical balance

-

Pipettes and tips

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Carefully add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Mechanism of Action: Inhibition of GSTP1 Signaling

This compound functions as an inhibitor of Glutathione S-transferase P1 (GSTP1). GSTP1 is a multifunctional enzyme that, beyond its role in detoxification, plays a significant role in cellular signaling, particularly in the regulation of apoptosis through its interaction with c-Jun N-terminal kinase (JNK).[1][3]

Under normal physiological conditions, GSTP1 can bind to JNK and inhibit its pro-apoptotic signaling pathway.[1][2] By inhibiting GSTP1, this compound can disrupt this interaction, leading to the activation of the JNK pathway and subsequent apoptosis. This mechanism is of significant interest in cancer research, as many tumors overexpress GSTP1, which contributes to drug resistance and cell survival.

The signaling pathway can be summarized as follows:

-

In the absence of an inhibitor: GSTP1 binds to JNK, preventing its activation and downstream signaling, thus inhibiting apoptosis.

-

In the presence of this compound: this compound inhibits GSTP1, preventing it from binding to JNK. This allows for the activation of JNK by upstream kinases (e.g., in response to cellular stress). Activated JNK then phosphorylates its downstream targets, such as c-Jun, leading to the transcription of pro-apoptotic genes and ultimately, cell death.

GSTP1-JNK Signaling Pathway

Caption: Inhibition of GSTP1 by this compound leads to JNK activation.

References

- 1. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: Optimal Concentration of Bequinostatin A for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Bequinostatin A in various in vitro experimental settings. This compound is a potent inhibitor of human pi class glutathione S-transferase (GSTπ), an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight | 504.49 g/mol | [1] |

| IC50 (GSTπ inhibition) | 4.6 µg/mL | [1] |

| Molar IC50 (GSTπ inhibition) | ~9.12 µM | Calculated |

Note: The molar IC50 was calculated using the provided molecular weight and IC50 in µg/mL.

Determining Optimal In Vitro Concentration

The half-maximal inhibitory concentration (IC50) of this compound against purified GSTπ is a critical starting point. However, the optimal concentration for cell-based assays will likely differ due to factors such as cell membrane permeability, intracellular target engagement, and potential off-target effects.

A common starting point for cell-based assays is to test a concentration range spanning at least one order of magnitude above and below the enzymatic IC50. Based on the calculated molar IC50 of approximately 9.12 µM, a recommended starting range for in vitro cellular studies is 1 µM to 100 µM . A dose-response experiment across this range is essential to determine the optimal concentration for specific cell lines and experimental endpoints.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is designed to verify the inhibitory activity of this compound against GSTπ in a biochemical assay.

Materials:

-

Human recombinant GSTπ enzyme

-

This compound

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

Phosphate buffered saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in PBS to desired concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare a 100 mM GSH stock solution in PBS.

-

Prepare a 100 mM CDNB stock solution in ethanol.

-

Dilute GSTπ enzyme in PBS to the working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of this compound dilution or DMSO (vehicle control) to each well.

-

Add 70 µL of PBS.

-

Add 10 µL of GSTπ enzyme solution.

-

Add 10 µL of GSH solution.

-

Incubate at room temperature for 10 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of CDNB solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 340 nm every minute for 10-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to GST activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on a chosen cancer cell line that overexpresses GSTπ.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium (e.g., 1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measure Absorbance:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway Affected by this compound

This compound inhibits GSTπ. GSTπ is known to interact with and inhibit the c-Jun N-terminal kinase (JNK) and Apoptosis Signal-regulating Kinase 1 (ASK1), key components of the MAP kinase signaling pathway that can lead to apoptosis. By inhibiting GSTπ, this compound may release this inhibition, leading to the activation of the JNK/ASK1 pathway and subsequent apoptosis in cancer cells.

References

Application Notes and Protocols for Bequinostatin A Treatment in Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bequinostatin A is a naphthoquinone compound originally isolated from Streptomyces and identified as an inhibitor of Glutathione S-transferase pi 1 (GSTP1).[1] GSTP1 is a phase II detoxification enzyme that is frequently overexpressed in various cancer types.[2][3] This overexpression is often associated with the development of resistance to chemotherapy.[4][5][6] GSTP1 plays a crucial role in cellular defense by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds, including many anticancer drugs, thereby facilitating their detoxification and efflux from the cell.[1][4]

Beyond its detoxification role, GSTP1 is a key regulator of cell signaling pathways involved in cell proliferation and apoptosis, notably through its interaction with c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[4][7][8] By inhibiting GSTP1, this compound presents a potential therapeutic strategy to sensitize cancer cells to conventional chemotherapeutic agents and to directly induce apoptosis by modulating stress-activated signaling pathways.

These application notes provide a general framework for the investigation of this compound's effects on cancer cell lines, focusing on its known target, GSTP1.

Data Presentation

Due to the limited availability of public data on this compound, the following table of IC50 values is illustrative and serves as a template for researchers to populate with their own experimental data. The cell lines have been selected based on their common use in cancer research and known expression of GSTP1.

| Cell Line | Cancer Type | This compound IC50 (µM) - Illustrative | Notes |

| MCF-7 | Breast Cancer (ER+) | 15 | Known to express GSTP1. |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 10 | Often used to study aggressive breast cancers. |

| A549 | Lung Carcinoma | 25 | A common model for lung cancer studies. |

| HCT116 | Colorectal Carcinoma | 12 | Frequently used in colorectal cancer research. |

| OVCAR-3 | Ovarian Adenocarcinoma | 8 | Ovarian cancers often exhibit chemoresistance. |

| PC-3 | Prostate Carcinoma | 20 | A model for androgen-independent prostate cancer. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on GSTP1-related signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSTP1, anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Lyse the cells and determine the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. librarysearch.uwtsd.ac.uk [librarysearch.uwtsd.ac.uk]

- 3. Glutathione S-transferase P1 (GSTP1) suppresses cell apoptosis and its regulation by miR-133α in head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of human glutathione S-transferase P1 mediates the chemosensitivity of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of glutathione S-transferase pi (GSTP1) haplotypes on cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bequinostatin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Bequinostatin A in solution using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a benzo[a]naphthacenequinone derivative that has been identified as an inhibitor of glutathione S-transferase. Its complex aromatic structure necessitates a reliable and robust analytical method for its quantification in various stages of drug discovery and development. This application note details a proposed RP-HPLC method for the separation and quantification of this compound. The method is designed to be specific, accurate, and reproducible.

Experimental

Materials and Reagents

-

This compound analytical standard (CAS 151013-37-5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (0.1% in water, v/v)

-

Dimethyl sulfoxide (DMSO)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

Based on the analysis of structurally similar aromatic and quinone compounds, the following HPLC parameters are proposed for the analysis of this compound.

| Parameter | Proposed Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |